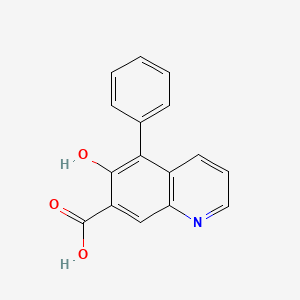
6-Hydroxy-5-phenylquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-phenylquinoline-7-carboxylic acid is a chemical compound with the molecular formula C₁₆H₁₁NO₃ and a molecular weight of 265.263 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxy group at the 6th position, a phenyl group at the 5th position, and a carboxylic acid group at the 7th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-phenylquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the multi-component reaction (MCR) approach, which allows for the one-pot synthesis of quinoline derivatives. This method typically involves the reaction of substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid under microwave irradiation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-phenylquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenylquinoline derivatives.
Scientific Research Applications
6-Hydroxy-5-phenylquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-phenylquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the hydroxy and phenyl groups.
5-Phenylquinoline: Similar structure but lacks the hydroxy and carboxylic acid groups.
6-Hydroxyquinoline: Lacks the phenyl and carboxylic acid groups.
Uniqueness
6-Hydroxy-5-phenylquinoline-7-carboxylic acid is unique due to the presence of all three functional groups (hydroxy, phenyl, and carboxylic acid) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
87988-01-0 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
6-hydroxy-5-phenylquinoline-7-carboxylic acid |
InChI |
InChI=1S/C16H11NO3/c18-15-12(16(19)20)9-13-11(7-4-8-17-13)14(15)10-5-2-1-3-6-10/h1-9,18H,(H,19,20) |
InChI Key |
VVWHENLHLMRCTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC3=C2C=CC=N3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


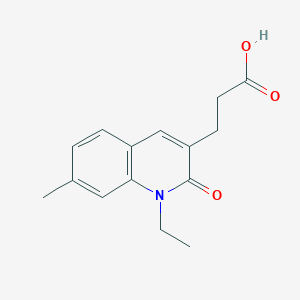
![3-Benzyl-3h-imidazo[4,5-f]quinoline](/img/structure/B11854253.png)
![5-Nitrobenzo[b][1]benzazepine-11-carbonitrile](/img/structure/B11854254.png)
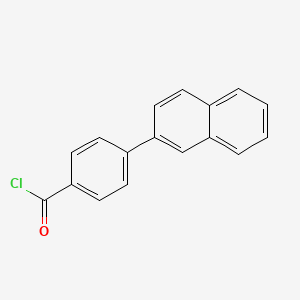


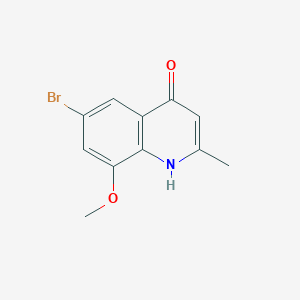

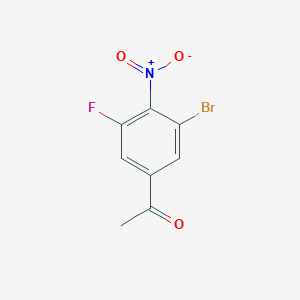
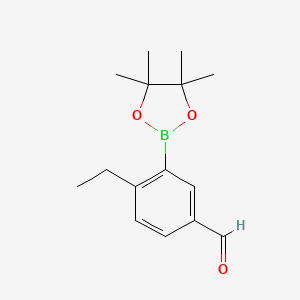
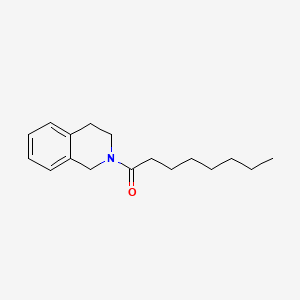


![3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one](/img/structure/B11854336.png)
